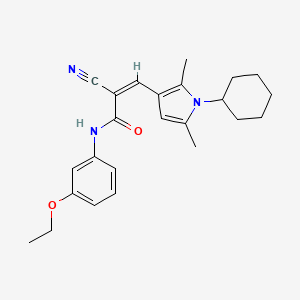
2-methyl-1-(methylsulfonyl)-N-(4-pyridinylmethyl)-5-indolinecarboxamide
Description
This compound belongs to a class of chemicals known for their diverse chemical reactions, physical and chemical properties. It is structurally related to sulfonyl indolines, a group of compounds that have garnered interest for their synthesis methods and potential applications in various fields.
Synthesis Analysis
The synthesis of related sulfonyl indolines involves Fe(II)-catalyzed or UV-driven formal [2+2+1] cyclization reactions, highlighting the complexity and innovation in generating these compounds. These methods enable the formation of structurally novel polycyclic sulfonyl indolines, demonstrating the versatility and creativity in synthetic organic chemistry (Lu et al., 2019).
Molecular Structure Analysis
The molecular structure of sulfonyl indolines and related compounds often includes polycyclic frameworks with sulfonyl groups attached to indoline rings. These structures can be complex, with multiple stereocenters and functional groups contributing to their diverse chemical reactivity and potential biological activity.
Chemical Reactions and Properties
Sulfonyl indolines undergo a variety of chemical reactions, including cyclization and arylation. These reactions are crucial for modifying the molecular structure and enhancing the compound's properties. The introduction of fluorinated amide substituents, for example, can significantly impact the compound's activity and selectivity, as demonstrated in the synthesis of potent compounds for clinical evaluation (Jacobs et al., 1994).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and thermal stability, are influenced by their molecular structure. Polymers containing pyridyl moieties, for example, exhibit good solubility in polar solvents and display desirable thermal properties, which can be advantageous for various applications (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal for understanding the potential uses of these compounds. For instance, the ability to undergo oxidative 1,2-arylmethylation cascades illustrates the reactivity of sulfonyl acrylamides and their utility in synthesizing compounds with complex structures and potentially valuable biological activities (Tan et al., 2016).
properties
IUPAC Name |
2-methyl-1-methylsulfonyl-N-(pyridin-4-ylmethyl)-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-9-15-10-14(3-4-16(15)20(12)24(2,22)23)17(21)19-11-13-5-7-18-8-6-13/h3-8,10,12H,9,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUKZAJNGRIQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4762779.png)
![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4762787.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4762799.png)
![4-bromo-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4762807.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4762818.png)
![3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4762827.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4762835.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4762838.png)

![1-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4762851.png)
![N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4762859.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4762867.png)
![1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4762873.png)
![2,4-dichloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide](/img/structure/B4762878.png)